5-(1,3-benzodioxol-5-yl)-3-cyclopentyl-1-ethyl-1H-1,2,4-triazole
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Overview
Description
5-(1,3-benzodioxol-5-yl)-3-cyclopentyl-1-ethyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.147726857 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ruthenium-catalyzed Synthesis for Peptidomimetics
Ruthenium-catalyzed synthesis has been developed to prepare 5-amino-1,2,3-triazole-4-carboxylates, leading to triazole-based scaffolds. These scaffolds are pivotal in creating collections of peptidomimetics or biologically active compounds, demonstrating significant potential in drug discovery and medicinal chemistry (Ferrini et al., 2015).
Antimicrobial Activities of Benzimidazole-Triazole Hybrids
Research into benzimidazole-1,2,3-triazole hybrid molecules has unveiled their antimicrobial potential. These compounds have been synthesized and evaluated for their activities against various Gram-positive and Gram-negative bacteria, along with their effectiveness against phytopathogenic fungi (Ouahrouch et al., 2014).
Chemical Properties of Alkil-2-((5-Phenethyl-4-R-1,2,4- Triazole-3-yl)thio)acetates
The synthesis and evaluation of the physical-chemical properties of alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetates have been conducted. This research contributes to the understanding of triazole compounds' structural and chemical characteristics, offering insights into their potential applications in various scientific domains (Tatyana et al., 2019).
Future Directions
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . This could lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-cyclopentyl-1-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-19-16(17-15(18-19)11-5-3-4-6-11)12-7-8-13-14(9-12)21-10-20-13/h7-9,11H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIHNHBHBVACBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=N1)C2CCCC2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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